Capecitabine Impurity M

CAS No.:

Cat. No.: VC16193167

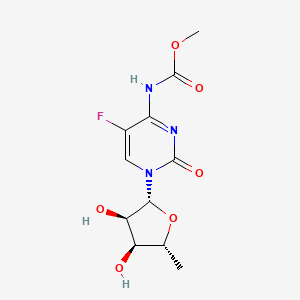

Molecular Formula: C11H14FN3O6

Molecular Weight: 303.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FN3O6 |

|---|---|

| Molecular Weight | 303.24 g/mol |

| IUPAC Name | methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1 |

| Standard InChI Key | KYPRNCZVBFLOSP-FJGDRVTGSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |

| Canonical SMILES | CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |

Introduction

Chemical Identity and Structural Characteristics

Capecitabine Impurity M belongs to the class of pyrimidine carbamate derivatives. Its structure arises from methoxy substitution at the carbamate group of capecitabine’s parent molecule, leading to distinct physicochemical properties. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 296248-49-2 |

| Molecular Formula | |

| Molecular Weight | 303.24 g/mol |

| Synonyms | Capecitabine methylcarbamate impurity; 5′-Deoxy-5-fluoro-N-(methoxycarbonyl)cytidine |

The impurity’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), which revealed a methyl ester group at the carbamate position and a 5-deoxyribofuranosyl moiety .

Synthetic Pathways and Process-Related Origins

Synthetic Methodology

The synthesis of Capecitabine Impurity M involves strategic modifications to capecitabine’s manufacturing process. A patented route (CN103910773B) outlines the following steps :

-

Chlorination: 2,3-O-isopropylidene-5-deoxy-D-ribofuranose undergoes chlorination at low temperatures.

-

Acetonylation: Reaction with sodium hydride (NaH) yields β-3, β-2, and α-3 acetonylidene intermediates.

-

Hydrolysis: Treatment with methanol/water in the presence of Amberlyst15 catalyst selectively removes protecting groups, yielding Impurity M.

Analytical Characterization and Detection

Chromatographic Profiling

Reversed-phase high-performance liquid chromatography (RP-HPLC) remains the gold standard for quantifying Impurity M. Key chromatographic parameters include :

| Parameter | Value |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Ammonium acetate (pH 4.5)/methanol (gradient) |

| Retention Time (RRT) | 0.18–0.20 relative to capecitabine |

| Detection | UV at 254 nm |

Impurity M typically elutes earlier than capecitabine due to its reduced hydrophobicity .

Spectroscopic Confirmation

-

Mass Spectrometry: The molecular ion peak at 304.1 () correlates with its molecular weight. Fragmentation patterns include losses of ( 260) and the ribofuranosyl moiety ( 130) .

-

NMR Spectroscopy:

Stability and Degradation Behavior

Stress testing under ICH guidelines reveals Impurity M’s stability profile :

| Condition | Result |

|---|---|

| Acidic (0.1M HCl, 24h) | Stable; no degradation |

| Basic (0.1M NaOH, 24h) | Partial hydrolysis to 5′-deoxy-5-fluorocytidine |

| Oxidative (3% HO) | No significant degradation |

These findings suggest Impurity M is resistant to hydrolysis under acidic conditions but susceptible to base-mediated cleavage of the carbamate bond.

Regulatory and Pharmacopoeial Considerations

Per ICH Q3A guidelines, impurities exceeding 0.10% of the total drug substance require identification and qualification . Capecitabine Impurity M’s typical concentration ranges from 0.05% to 0.12% in commercial batches, necessitating stringent control during manufacturing . Regulatory submissions must include:

-

Synthetic pathways for impurity generation.

-

Validated analytical methods for quantification.

-

Toxicological data (if concentration exceeds 0.15%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume